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Compound of Interest

2-Methyl-2-(methylamino)propan-
1-ol

Cat. No.: B036536

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6). Due to the limited availability of
published experimental spectra for this specific compound, this guide combines predicted
spectroscopic data based on its chemical structure with established experimental protocols for
the acquisition of such data. All quantitative data is summarized in structured tables for clarity
and ease of comparison.

Chemical Structure and Properties

2-Methyl-2-(methylamino)propan-1-ol is a bifunctional organic molecule containing a primary
alcohol and a secondary amine group. Its structure lends it to applications as a building block in
organic synthesis.[1][2]

Property Value

IUPAC Name 2-methyl-2-(methylamino)propan-1-ol[3]
CAS Number 27646-80-6[2][3]

Molecular Formula CsH1sNO[2][3]

Molecular Weight 103.16 g/mol [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based
on the structure of 2-Methyl-2-(methylamino)propan-1-ol, the following *H and 3C NMR
signals are predicted.

Predicted ‘H NMR Data (500 MHz, CDCIls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~2.45 Singlet 3H N-CHs
~3.30 Singlet 2H CH2-OH
~1.10 Singlet 6H -C(CHs)2
Variable Broad Singlet 2H NH and OH

Chemical Shift (o, ppm) Assignment
~30.0 N-CHs

~23.0 -C(CH3)2
~55.0 -C(CHs)2
~70.0 CH2-OH

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of small organic molecules is as follows:[4]

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-2-(methylamino)propan-
1-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-da).

o Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm).
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o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 or 500 MHz NMR spectrometer.
For *H NMR, a standard pulse program with a 30° pulse and a relaxation delay of 1-2
seconds is typically used. For 13C NMR, a proton-decoupled pulse sequence is employed to
obtain singlets for each carbon environment.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Predicted NMR Assignments

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
IR absorption bands for 2-Methyl-2-(methylamino)propan-1-ol are listed below.

Predicted IR Data

Wavenumber (cm~12) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching
2960 - 2850 Strong C-H stretching (sp® C-H)
1470 - 1450 Medium C-H bending

1150 - 1050 Strong ;;Oo:j)etcmng (primary
1100 - 1000 Medium C-N stretching

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like 2-Methyl-2-(methylamino)propan-1-ol, the following "neat" sample
preparation is common:[5]

o Sample Preparation: Place one drop of the neat liquid onto the surface of a salt plate (e.qg.,
NaCl or KBr).

o Assembly: Place a second salt plate on top of the first, creating a thin liquid film between
them.
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o Data Acquisition: Place the sandwiched plates in the sample holder of an FT-IR spectrometer
and acquire the spectrum.

o Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g.,
isopropanol or acetone) and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrometry Data

A low-resolution mass spectrum obtained via electron ionization (El) would be expected to
show the following key fragments. A high-resolution mass spectrum of the protonated molecule
has been reported with an m/z of 104 [M+H]*.[6]

miz Interpretation
103 [M]* (Molecular lon)
88 [M - CHs]*

72 [M - CH20H]*

58 [CH3-NH-C(CH3)2]*
44 [CH2=NH-CHs]*

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile amines
like 2-Methyl-2-(methylamino)propan-1-ol.

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol or dichloromethane).

o GC Separation: Inject the sample into a gas chromatograph equipped with a suitable
capillary column (e.g., a low-polarity column). The oven temperature is programmed to ramp

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61210220.htm
https://www.benchchem.com/product/b036536?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

up to ensure separation of the analyte from the solvent and any impurities.

MS Detection: The eluent from the GC column is introduced into the ion source of a mass

spectrometer (typically using electron ionization). The mass analyzer scans a range of m/z
values to detect the molecular ion and its fragments.

Predicted Mass Spectrometry Fragmentation Pathway

[CsH1sNOJ+ [CsHsN]*
m/z = 103 m/z = 58
/_ .CHs\-‘CHzOH
[M - CHs]* [M - CH20H]*
m/z = 88 miz=72
- C2Ha4
[C2HeN]*
m/z = 44

Click to download full resolution via product page

Predicted MS Fragmentation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-2-
(methylamino)propan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b036536#spectroscopic-data-nmr-ir-ms-for-2-
methyl-2-methylamino-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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